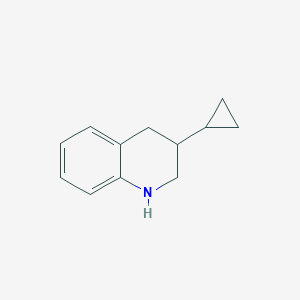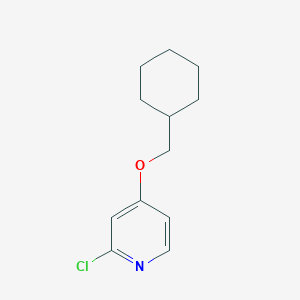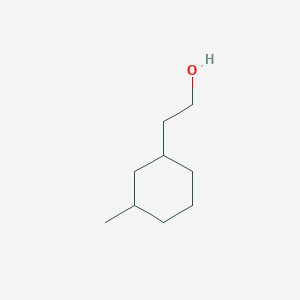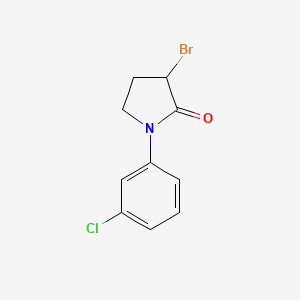
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline consists of a cyclopropyl group attached to the quinoline ring. The saturated part of the molecule allows for the possibility of multiple conformers’ existence .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
- A study explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showcasing a cyclopropanation process. This process led to new fused tetracyclic hydantoin derivatives, representing a novel type of heterocyclic system (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Biocatalytic Production of Chiral Derivatives
- Research on biocatalytic methods for creating chiral 2-substituted-1,2,3,4-tetrahydroquinolines (2-substituted-THQs) used a bacterial cyclohexylamine oxidase. This process achieved high enantiomeric excess values and isolated yields, indicating its potential for producing key chiral derivatives of tetrahydroquinoline (Yao et al., 2018).
Catalysis in Organic Synthesis
- A study on Lewis acid and (hypo)iodite relay catalysis developed a catalytic [3 + 1]-annulation reaction. This reaction facilitated the preparation of azetidines and tetrahydroquinolines, crucial in biological applications (Han, Zhang, Xu, & Luo, 2016).
- Palladium(0)-catalyzed cyclopropane C–H bond functionalization was used for synthesizing quinoline and tetrahydroquinoline derivatives. This method showed versatility with various functional groups (Rousseaux, Liégault, & Fagnou, 2012).
Structural Studies
- A research paper described the scalable synthesis and crystal structure analysis of cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, a compound related to the tetrahydroquinoline family. This compound is a key intermediate in the synthesis of various biologically active substances (Shetty et al., 2016).
Pharmaceutical Research
- The discovery of MK-8318, a CRTh2 receptor antagonist, involved tricyclic tetrahydroquinolines for asthma treatment. This research demonstrated the importance of tetrahydroquinolines in drug development (Huang et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-cyclopropyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-12-10(3-1)7-11(8-13-12)9-5-6-9/h1-4,9,11,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJYVRYILFWQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC3=CC=CC=C3NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)





![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)



